Ethyl 2-bromo-5-hydroxy-4-methylbenzoate
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Overview
Description
Ethyl 2-bromo-5-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.09654 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-hydroxy-4-methylbenzoate typically involves the bromination of 5-hydroxy-4-methylbenzoic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions for bromination and esterification .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-5-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Products vary depending on the nucleophile used (e.g., amine derivatives, thiol derivatives).
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Formation of alcohols from ester groups.
Scientific Research Applications
Ethyl 2-bromo-5-hydroxy-4-methylbenzoate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity . Additionally, it can interact with cellular membranes, affecting membrane integrity and function .
Comparison with Similar Compounds
Ethyl 2-bromo-5-hydroxy-4-methylbenzoate can be compared with similar compounds such as:
Ethyl 2-bromo-5-hydroxy-4-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Ethyl 5-bromo-4-hydroxy-2-methylbenzoate: Similar structure but with different positions of the bromine and methyl groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 2-bromo-5-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10(13)7-5-9(12)6(2)4-8(7)11/h4-5,12H,3H2,1-2H3 |
InChI Key |
MBHMSGRWGIZDQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)O)C)Br |
Origin of Product |
United States |
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